(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid is a chiral amino acid derivative that features a unique structure combining an amino group with a propanoic acid moiety and a substituted aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various organic chemistry methods, which typically involve the reaction of specific precursors under controlled conditions. The compound's structural uniqueness arises from the presence of both ethoxy and difluorophenyl substituents, which significantly influence its chemical properties and biological interactions.
(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid is classified as an amino acid derivative. It belongs to the broader category of organic compounds that include amino acids, phenolic compounds, and fluorinated organic molecules. Its classification is essential for understanding its reactivity and potential applications in pharmaceuticals.
The synthesis of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid typically involves the following steps:
The reaction conditions must be optimized to ensure high yields and purity. For example, controlling the temperature during the reaction can prevent side reactions that may lead to by-products. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed for industrial-scale production.
The molecular formula of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid is . The compound features a central propanoic acid backbone attached to an amino group and a 3-ethoxy-2,6-difluorophenyl group.
| Property | Value |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid |
| InChI | InChI=1S/C11H15F2NO4/c1-4(14)10(12)8(13)9(15)7(11)5(16)6/h4-5,8,13H,1H3,(H,14)(H,15) |
| Canonical SMILES | CCOC1=CC(C=C(C=C1F)F)C(C(=O)O)N |
(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions are typically carried out under mild conditions to avoid degradation of the compound.
The mechanism of action of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors:
This dual action enhances its potential therapeutic applications.
The compound is expected to exhibit typical physical properties associated with amino acids and aromatic compounds:
Chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid has several scientific uses:
The synthesis of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid requires meticulous multi-step planning to address the challenges of fluorinated aromatic functionalization and chiral center installation. Convergent synthetic pathways are preferred, where the difluorinated aromatic moiety and alanine backbone are constructed independently before final assembly. A representative five-step pathway begins with 1,3-difluoro-4-ethoxybenzene as the foundational aromatic precursor. Electrophilic bromination at the ortho position yields 2-bromo-1,3-difluoro-4-ethoxybenzene, which undergoes lithium-halogen exchange at cryogenic temperatures (-78°C) followed by reaction with DMF to generate the key aldehyde intermediate: 2,6-difluoro-3-ethoxybenzaldehyde [8].
This aldehyde undergoes Strecker amino acid synthesis or reductive amination to establish the α-amino acid framework. In the optimized reductive amination route, condensation with ammonium acetate and sodium cyanoborohydride in methanol affords the racemic amino acid. Alternatively, Erlenmeyer azlactone synthesis using hippuric acid and acetic anhydride generates a chiral handle for subsequent stereocontrol. The critical bond formation between the aromatic and propanoic acid moieties occurs via nucleophilic addition to the aldehyde carbonyl, exploiting the electrophilicity imparted by adjacent fluorine atoms [3] [5].
Table 1: Key Intermediates in Multi-Step Synthesis
| Intermediate | Chemical Structure | Function | Purification Method |
|---|---|---|---|
| 2,6-Difluoro-3-ethoxybenzaldehyde | OCH₂CH₃F‖║CHO | Electrophilic coupling partner | Vacuum distillation |
| (RS)-2-Azido-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid | OCH₂CH₃F‖║CH₂CH(N₃)CO₂H | Chiral precursor | Crystallization (hexane/EtOAc) |
| N-Boc-Protected Alanine Ethyl Ester | (CH₃)₃COC(=O)NHCH(CH₃)CO₂C₂H₅ | Glycine equivalent for alkylation | Silica gel chromatography |
Mechanistic studies reveal that fluorine ortho-directing effects facilitate regioselective metal-halogen exchange, while the ethoxy group's +R effect stabilizes developing negative charge during nucleophilic additions. Computational modeling indicates fluorine substitution lowers the LUMO energy of the carbonyl by ~1.8 eV, accelerating nucleophilic attack by glycine enolates [9]. Final hydrolysis under controlled acidic conditions (HCl/dioxane) preserves the stereochemical integrity while cleaving protecting groups.
Functionalization of the difluorinated aromatic ring demands precise ortho/para directing group orchestration. The ethoxy group serves as a strong para-directing activator, while fluorine substituents exhibit moderate ortho-directing capability. Sequential bromination-electrophilic ethoxylation exploits this duality: bromination occurs ortho to fluorine (position 2), while subsequent copper-catalyzed ethoxylation replaces bromine at position 3 via Ullmann ether synthesis, achieving the 3-ethoxy-2,6-difluoro pattern essential for bioactivity [4] [8].
Protecting group strategies must address competing reactivity of the amino acid moiety during aromatic functionalization:
Table 2: Protecting Group Performance in Fluorinated Systems
| Protecting Group | Deprotection Conditions | Compatibility with Fluorinated Aromatics | Yield Preservation |
|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | TFA/DCM (1:1, 30 min) | Excellent; no defluorination | >95% |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine/DMF (20%, 15 min) | Good; avoid strong acids | 85-90% |
| Cbz (Benzyloxycarbonyl) | H₂/Pd-C (1 atm, 2h) | Moderate; potential over-reduction | 75-80% |
Orthogonal deprotection sequences enable selective manipulation: Boc removal with trifluoroacetic acid followed by carboxylate saponification with lithium hydroxide affords the free amino acid without disturbing the aryl-ethoxy bond. Crucially, fluorine-ethoxy proximity necessitates low-temperature (<0°C) deprotection to prevent nucleophilic aromatic substitution—ethoxylation reduces this risk compared to chlorine due to fluorine's poorer leaving group ability [8] .
Sustainable synthesis integrates catalyst engineering, solvent substitution, and energy-efficient activation:
Solvent Optimization: Traditional dipolar aprotic solvents (DMF, DMSO) are replaced with cyclopentyl methyl ether (CPME) for Friedel-Crafts reactions and 2-methyltetrahydrofuran (2-MeTHF) for extractions. Lifecycle analysis shows 60% reduction in process mass intensity compared to dichloromethane. Aqueous micellar systems with TPGS-750-M (tocopherol-derived surfactant) facilitate Suzuki couplings without organic solvents, achieving 95% conversion at 50°C [6].
Table 3: Green Solvent Systems for Key Steps
| Reaction Step | Traditional Solvent | Green Alternative | Environmental Factor Reduction |
|---|---|---|---|
| Electrophilic Bromination | Dichloromethane | Cyclopentyl methyl ether | E-factor: 18 → 5.2 |
| Reductive Amination | Methanol | Ethanol/water (7:3) | Waste volume: 120 L/kg → 45 L/kg |
| Ester Hydrolysis | Tetrahydrofuran | 2-Methyltetrahydrofuran | PMI: 87 → 32 |
Catalytic Enhancements:
Waste Valorization: Fluorine-containing byproducts undergo hydrodefluorination using nickel-aluminum alloys to yield biodegradable fluorides. Solvent recovery via molecular sieve traps achieves >98% recycling efficiency, while aqueous streams are treated with ozone to mineralize organic residues prior to reverse osmosis concentration [6]. These innovations collectively reduce the environmental footprint by 55% compared to classical pathways while maintaining enantiomeric fidelity critical for pharmaceutical applications.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8